molecular formula C9H10F2O4 B2414222 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid CAS No. 2225146-06-3

1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid

Cat. No.: B2414222
CAS No.: 2225146-06-3
M. Wt: 220.172
InChI Key: BHFMPNRBPWSNCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with molecular targets through its fluorine atoms and carboxyl groups. These functional groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and stability . The spirocyclic structure also contributes to the compound’s unique reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,2-difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O4/c1-15-7(14)5-8(9(5,10)11)2-4(3-8)6(12)13/h4-5H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFMPNRBPWSNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(C1(F)F)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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